molecular formula C19H28N2O3S B248728 1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B248728
M. Wt: 364.5 g/mol
InChI Key: QKCYZJQVCNYBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as CPP-115 and has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. In

Mechanism of Action

CPP-115 is a potent and selective inhibitor of 1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine aminotransferase, which is responsible for the breakdown of 1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in the brain, which has been shown to have anxiolytic, anticonvulsant, and analgesic effects. The mechanism of action of CPP-115 is similar to that of vigabatrin, a drug that is currently used in the treatment of epilepsy.
Biochemical and Physiological Effects
CPP-115 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of 1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in the brain, which has anxiolytic, anticonvulsant, and analgesic effects. CPP-115 has also been shown to increase the levels of dopamine in the brain, which has been linked to its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-115 for lab experiments is its high selectivity and potency as a 1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine aminotransferase inhibitor. This makes it an ideal tool for studying the role of 1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in the brain and for developing new therapies for neurological disorders. However, one of the limitations of CPP-115 is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of CPP-115. One potential area of research is the development of new therapies for neurological disorders, such as epilepsy and anxiety, that target the 1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazineergic system. Another area of research is the potential use of CPP-115 in the treatment of addiction, as it has been shown to increase the levels of dopamine in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP-115 and its potential use in the treatment of cancer.

Synthesis Methods

CPP-115 can be synthesized through a multi-step process involving the reaction of 1-(3-cyclopentylpropanoyl)piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain CPP-115 in its pure form.

Scientific Research Applications

CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have efficacy in the treatment of several neurological disorders, including epilepsy, anxiety, and addiction. CPP-115 has also been studied for its potential use in the treatment of certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Molecular Formula

C19H28N2O3S

Molecular Weight

364.5 g/mol

IUPAC Name

3-cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one

InChI

InChI=1S/C19H28N2O3S/c1-16-6-9-18(10-7-16)25(23,24)21-14-12-20(13-15-21)19(22)11-8-17-4-2-3-5-17/h6-7,9-10,17H,2-5,8,11-15H2,1H3

InChI Key

QKCYZJQVCNYBAD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3CCCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3CCCC3

Origin of Product

United States

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